
苄基1-苄基吖嗪-2-羧酸甲酯
描述
科学研究应用
新型化合物的合成:王等人(2008)开发了一种使用结构上与苯甲酸苄酯 1-苄基氮杂环丁烷-2-羧酸酯相关的 1-芳基氮杂环丁烷-2-羧酸甲酯合成新型 1,4-苯二氮杂卓衍生物的方法。由于原料易得且具有进一步化学操作的潜力,该策略在合成和药物化学中很有用 (Wang, Guo, Wang, Huang, & Wang, 2008).
合成应用中的生物转化:冷等人(2009)的另一项研究重点介绍了使用红球菌属红球菌作为催化剂对外消旋 1-苄基氮杂环丁烷-2-腈(与苯甲酸苄酯 1-苄基氮杂环丁烷-2-羧酸酯密切相关)进行高效且对映选择性的生物转化。这一过程对于制备氮杂环丁烷-2-羧酸及其酰胺衍生物非常重要,在合成应用中显示出潜力 (Leng, Wang, Pan, Huang, & Wang, 2009).
药物研究:Pauwels 等人(1990)讨论了一系列抑制 HIV-1 复制的 TIBO 衍生物。虽然没有直接提到苯甲酸苄酯 1-苄基氮杂环丁烷-2-羧酸酯,但这项研究很重要,因为它展示了类似化合物在抗病毒药物开发中的潜力 (Pauwels et al., 1990).
合成化学中的碱诱导重排:田山等人(2017)研究了 N-α-支链苄基氮杂环丁烷-2-羧酸酯衍生的铵盐的碱诱导索梅莱特-豪瑟重排。这项研究有助于理解涉及苯甲酸苄酯 1-苄基氮杂环丁烷-2-羧酸酯等化合物的合成途径和反应 (Tayama, Watanabe, & Sotome, 2017).
与二氧化碳的催化反应:科雷亚和马丁(2009、2013)关于用二氧化碳直接羧化芳基溴化物和苄基卤化物的研究对苯甲酸苄酯 1-苄基氮杂环丁烷-2-羧酸酯在绿色化学和催化中的化学操作和潜在应用具有影响 (Correa & Martín, 2009; León, Correa, & Martín, 2013).
属性
IUPAC Name |
benzyl 1-benzylazetidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21-14-16-9-5-2-6-10-16)17-11-12-19(17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQUCAZMLJBLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-benzylazetidine-2-carboxylate | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2732368.png)
![2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B2732369.png)
![4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2732371.png)
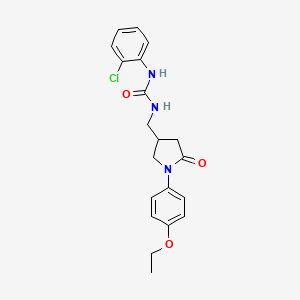

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2732378.png)
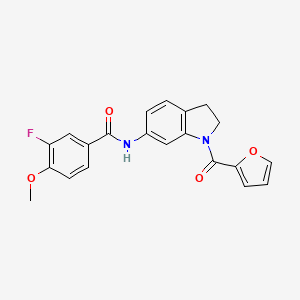
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2732383.png)
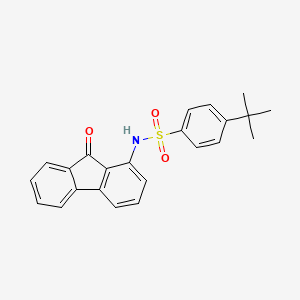
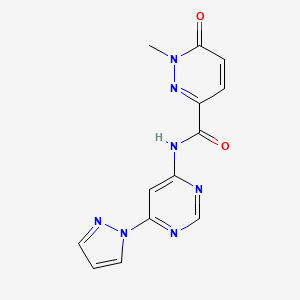

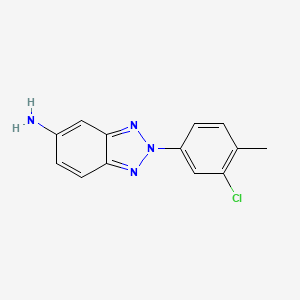

![1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2732390.png)